molecular formula C11H15NO2 B1403065 3-[(3-Methoxyphenoxy)methyl]azetidine CAS No. 1332301-07-1

3-[(3-Methoxyphenoxy)methyl]azetidine

Cat. No.: B1403065
CAS No.: 1332301-07-1
M. Wt: 193.24 g/mol
InChI Key: JAPDRGJCZKRLRE-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]azetidine is an organic compound with the molecular formula C11H15NO2. It is a versatile chemical used in various scientific research fields, including materials science and drug discovery. This compound is characterized by its unique structure, which includes an azetidine ring substituted with a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methoxyphenoxy)methyl]azetidine typically involves the reaction of azetidine with 3-methoxyphenol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methoxyphenoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced to form amines.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The methoxyphenoxy group can enhance the compound’s affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

  • 3-(3-Methoxyphenyl)azetidine hydrochloride
  • 3-(2-Methylphenoxy)azetidine hydrochloride
  • 3-(Benzyloxy)azetidine hydrochloride
  • 3-(4-Fluorophenyl)azetidine hydrochloride

Comparison: 3-[(3-Methoxyphenoxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

3-[(3-methoxyphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-3-2-4-11(5-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDRGJCZKRLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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